

Evaluating the Long-Term Safety of Emapticap Pegol in Comparison to Other Biologics

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Compound of Interest

Compound Name: *Emapticap pegol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety profile of **emapticap pegol** with established biologics, supported by available clinical trial data and experimental protocols. As an investigational drug with a novel mechanism of action, **emapticap pegol**'s long-term safety data is still emerging. This guide contrasts its current safety profile with that of well-established TNF-alpha inhibitors, for which extensive long-term data is available.

Overview of Emapticap Pegol

Emapticap pegol (NOX-E36) is a Spiegelmer®, a unique class of L-stereoisomer RNA aptamers, that binds and neutralizes C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1][2] By inhibiting CCL2, **emapticap pegol** disrupts the migration and infiltration of monocytes and macrophages to sites of inflammation, a key process in various inflammatory and fibrotic diseases.[2] Its potential therapeutic applications have been explored in conditions such as diabetic nephropathy.[1][3][4]

Long-Term Safety Data Comparison

The long-term safety evaluation of a biologic is a rigorous process that extends from early clinical trials to post-market surveillance. For established biologics like the TNF-alpha inhibitors adalimumab, etanercept, and infliximab, this has resulted in a vast body of data from tens of thousands of patients over more than a decade. In contrast, the available safety data for

emapticap pegol is from Phase I and II clinical trials, representing a shorter duration and a smaller patient population.

Quantitative Safety Data Summary

The following table summarizes key long-term safety data for adalimumab, etanercept, and infliximab, and the available shorter-term data for **emapticap pegol**. Rates are presented as events per 100 patient-years (PY) where available, to normalize for varying exposure times.

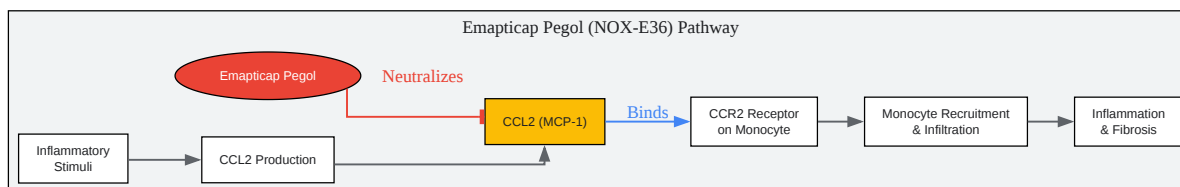
Adverse Event Category	Emapticap Pegol (NOX-E36)	Adalimumab	Etanercept	Infliximab
Patient Exposure	>100 subjects in Phase I & II trials. [2] A Phase IIa trial in diabetic nephropathy included 75 patients treated for 12 weeks with a 12-week follow-up. [1] [3] [4]	29,967 patients representing 56,916 patient-years of exposure in global clinical trials across multiple indications. [5]	Data from controlled and open-label trials with up to 43 months of treatment (1109 patient-years) in 628 rheumatoid arthritis patients. [6] [7] Long-term extension studies in psoriasis and juvenile rheumatoid arthritis also available. [8] [9] [10]	Data from randomized controlled trials and open-label studies with up to 10 years of clinical practice experience. [11] [12] A single-center cohort study on inflammatory bowel disease (IBD) provides long-term data. [13]
Serious Infections	No treatment-related serious adverse events reported in the Phase IIa trial. [3] [14]	3.7 events/100 PY across all indications. [5] Rates vary by indication, with higher rates in Crohn's disease and rheumatoid arthritis (3.5 to 6.9/100 PY). [5] Pneumonia and cellulitis are among the most common. [15] The risk is	Rate of serious infections was 0.04 per patient-year in a long-term study of patients with juvenile rheumatoid arthritis. [9] In psoriasis, serious infection rates were 1.9 and 0.9 events per 100 PY for different dosing regimens. [8]	No increased risk of serious infections was observed compared to placebo in shorter-term trials. [11] However, long-term use is associated with an increased risk of infections, including tuberculosis and opportunistic

		generally stable over time. [15] [16]		infections. [13] [17] Concomitant steroid use is a risk factor. [13]
Malignancies (excluding NMSC)	No data available from the short-term studies.	0.7 events/100 PY. Overall rates are as expected for the general population. [15]	Concerns exist for prolonged TNF inhibition, but studies have not shown a significant increase in malignancies compared to the general population. [7]	The observed malignancy rate in a long-term IBD cohort was similar to previous reports. [13] While a concern, an increased risk has not been consistently demonstrated. [12]
Non-Melanoma Skin Cancer (NMSC)	No data available.	0.2 events/100 PY. [15] Incidence rates may be higher in certain patient populations like those with rheumatoid arthritis or psoriasis compared to the general population. [5]	Data on NMSC with etanercept is part of the overall malignancy monitoring.	Part of the overall malignancy surveillance.
Injection Site Reactions	The most relevant treatment-related adverse events were generally mild local	Common, but generally mild to moderate.	Most adverse events were mild, with injection site reactions being common. [6]	Not applicable (intravenous infusion). Acute infusion reactions (e.g., headache, fever,

	injection site reactions, occurring in 18% of patients treated with emapticap pegol versus 4% in the placebo group. [14]		chills) occurred in 17% of patients versus 7% with placebo. [11]
Discontinuation due to AEs	Two patients (out of 50) stopped treatment due to treatment-related skin reactions in the Phase IIa trial. [14]	Varies by indication and study.	7% of patients withdrew due to adverse events in a long-term rheumatoid arthritis study. [6]
			In a 10-year study, 47 out of 271 patients discontinued therapy due to adverse events. [12]

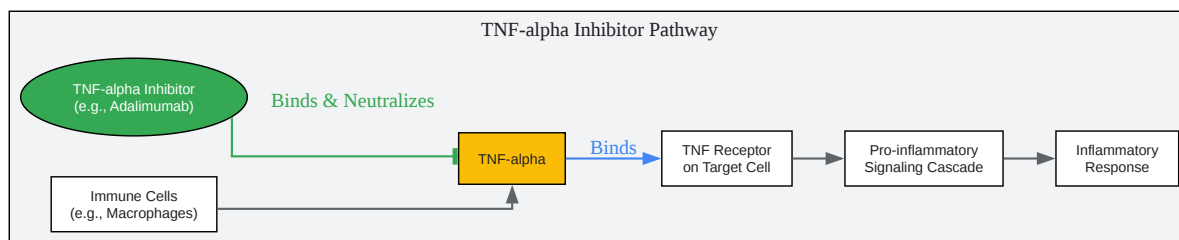
Signaling Pathway Diagrams

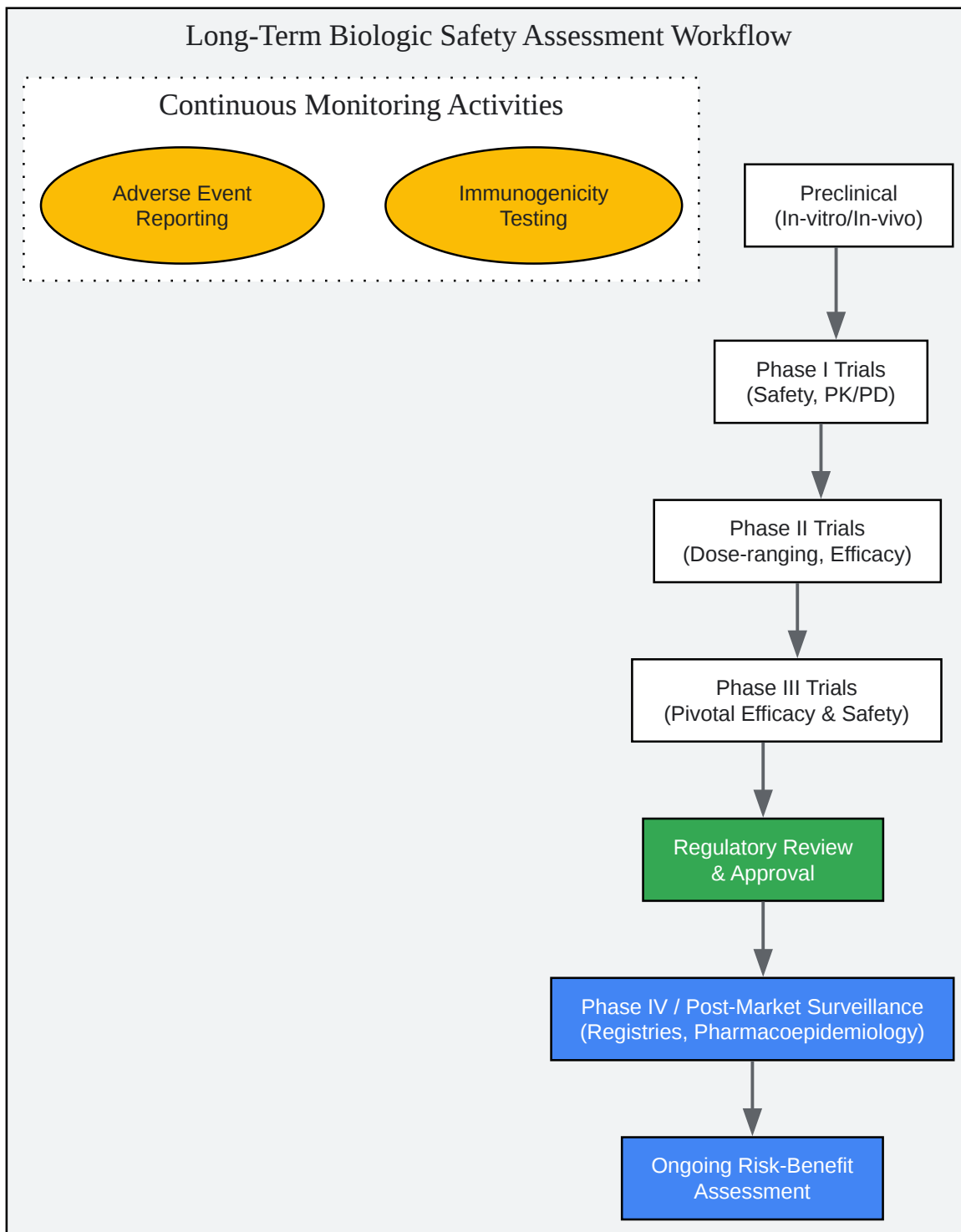
The mechanism of action differs significantly between **emapticap pegol** and TNF-alpha inhibitors, which is crucial for understanding their potential long-term safety profiles.



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Caption: **Emapticap pegol** neutralizes CCL2, blocking monocyte recruitment.





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References

- 1. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOX-E36 [tmepharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Long-Term Safety of Adalimumab in 29,967 Adult Patients From Global Clinical Trials Across Multiple Indications: An Updated Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term safety and efficacy of etanercept in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jrheum.org [jrheum.org]
- 8. Long term efficacy and safety of etanercept in the treatment of psoriasis and psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Long-term safety and efficacy of etanercept in patients with psoriasis: an open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long term safety of infliximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety of infliximab in 10 years of clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gut.bmj.com [gut.bmj.com]
- 14. C-C motif-ligand 2 inhibition with emapticap pegol (NOX-E36) in type 2 diabetic patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adalimumab: long-term safety in 23 458 patients from global clinical trials in rheumatoid arthritis, juvenile idiopathic arthritis, ankylosing spondylitis, psoriatic arthritis, psoriasis and Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ard.bmj.com [ard.bmj.com]

- 17. Long-term safety and efficacy of infliximab for the treatment of ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]
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